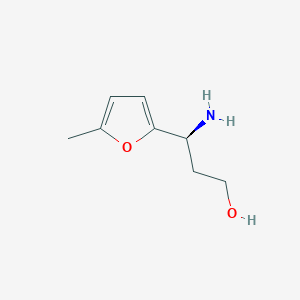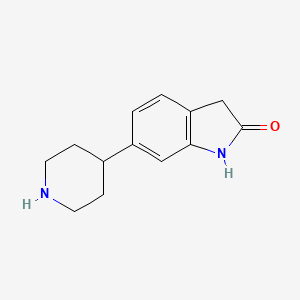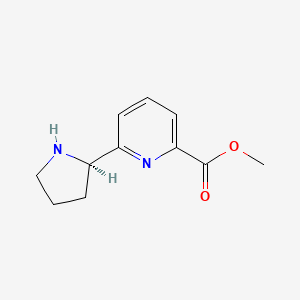
(r)-Methyl 6-(pyrrolidin-2-yl)picolinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Methyl 6-(pyrrolidin-2-yl)picolinate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrrolidine ring attached to a picolinate moiety, which contributes to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 6-(pyrrolidin-2-yl)picolinate typically involves the reaction of pyrrolidine with methyl 6-chloropicolinate under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide. The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of ®-Methyl 6-(pyrrolidin-2-yl)picolinate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
®-Methyl 6-(pyrrolidin-2-yl)picolinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of oxidized derivatives with functional groups like carboxylic acids.
Reduction: Formation of reduced derivatives with simpler functional groups.
Substitution: Formation of substituted derivatives with modified pyrrolidine rings.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-Methyl 6-(pyrrolidin-2-yl)picolinate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a probe to investigate enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, ®-Methyl 6-(pyrrolidin-2-yl)picolinate is explored for its potential therapeutic applications. It is investigated as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for the production of advanced materials with specific functionalities.
Mécanisme D'action
The mechanism of action of ®-Methyl 6-(pyrrolidin-2-yl)picolinate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pyrrolidine ring and picolinate moiety contribute to its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 6-(pyrrolidin-2-yl)pyridine-2-carboxylate
- Methyl 6-(pyrrolidin-2-yl)nicotinate
- Methyl 6-(pyrrolidin-2-yl)isonicotinate
Uniqueness
®-Methyl 6-(pyrrolidin-2-yl)picolinate stands out due to its specific structural features, which confer unique chemical and biological properties. Its combination of a pyrrolidine ring and picolinate moiety makes it distinct from other similar compounds, offering unique opportunities for research and application.
Propriétés
Formule moléculaire |
C11H14N2O2 |
|---|---|
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
methyl 6-[(2R)-pyrrolidin-2-yl]pyridine-2-carboxylate |
InChI |
InChI=1S/C11H14N2O2/c1-15-11(14)10-5-2-4-9(13-10)8-6-3-7-12-8/h2,4-5,8,12H,3,6-7H2,1H3/t8-/m1/s1 |
Clé InChI |
LOBZZYSCWDRFNT-MRVPVSSYSA-N |
SMILES isomérique |
COC(=O)C1=CC=CC(=N1)[C@H]2CCCN2 |
SMILES canonique |
COC(=O)C1=CC=CC(=N1)C2CCCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[3-(Methylamino)propyl]-acetamide HCl](/img/structure/B13029098.png)
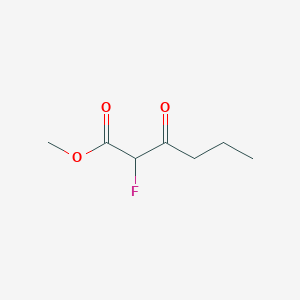

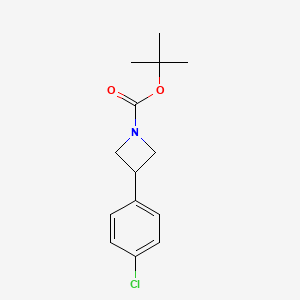
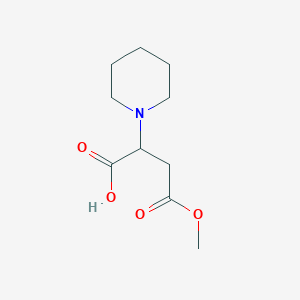
![5-Fluoro-7-nitro-1H-benzo[d]imidazole](/img/structure/B13029138.png)
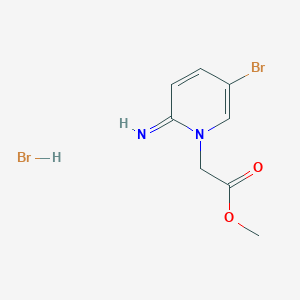
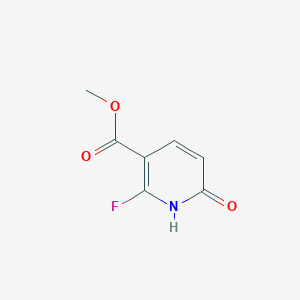
![2-Pyrazolo[1,5-a]pyrimidin-7-ylmorpholine](/img/structure/B13029161.png)

